N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex polycyclic scaffold with a triazatricyclo[8.4.0.0^{3,8}]tetradeca-pentaene core, substituted by a cyclohexyl carboxamide group, a morpholin-4-yl ethyl side chain, and an imino-oxo moiety. The morpholine moiety may improve aqueous solubility, while the cyclohexyl group likely contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-cyclohexyl-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c25-21-18(23(31)26-17-6-2-1-3-7-17)16-19-22(27-20-8-4-5-9-29(20)24(19)32)30(21)11-10-28-12-14-33-15-13-28/h4-5,8-9,16-17,25H,1-3,6-7,10-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAVHYWKLHDHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure indicates possible interactions with biological systems that warrant investigation into its biological activity.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H32N6O3
- Molecular Weight : 464.6 g/mol
- CAS Number : 879947-59-8
The structure features a triazatricyclo framework which may influence its biological interactions.
Research indicates that compounds with similar structural motifs often interact with various biological targets including enzymes and receptors. The presence of the morpholine moiety suggests potential interactions with neurotransmitter systems or as modulators of enzyme activity.
Anticancer Activity
Several studies have highlighted the anticancer properties of related compounds. For instance:
- In Vitro Studies : Compounds structurally related to N-cyclohexyl derivatives have shown significant cytotoxicity against various cancer cell lines including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Case Study : A compound with a similar triazine structure demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a potential for targeted therapy .
Antimicrobial Properties
The antibacterial activity of related compounds has also been documented:
- Activity Against Bacteria : Similar structures have exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that N-cyclohexyl derivatives may possess similar properties.
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Table of Biological Activities
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic pathways.
Enzyme Inhibition
Research indicates that N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo can inhibit specific enzymes involved in metabolic pathways relevant to disease processes. This makes it a candidate for drug development targeting various diseases, including cancer.
Antimicrobial Activity
Preliminary studies have shown that the compound possesses antimicrobial properties, suggesting its potential use in treating infectious diseases by disrupting microbial cell integrity.
Material Science
The compound's unique properties may also lead to applications in developing new materials with specific characteristics, such as polymers or coatings that require enhanced performance or stability.
Enzyme Inhibition Studies
Studies have demonstrated the compound's ability to inhibit enzymes associated with cancer proliferation and microbial resistance. Specific assays have quantified its efficacy against these targets.
Binding Affinity Assessments
Research involving radiolabeled assays has shown promising binding affinities of the compound to certain receptors, which is crucial for understanding its therapeutic potential.
In Vivo Studies
Preliminary in vivo studies indicate positive outcomes in animal models for both antimicrobial efficacy and potential anti-cancer effects, paving the way for further clinical investigations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine and Carboxamide Substituents
Example Compound: N-(3-(1-(4-methoxybenzyl)-4-((4-(morpholine-4-carbonyl)phenyl)amino)-1H-imidazo[4,5-c]pyridin-6-yl)-2-methylphenyl)cyclohexanecarboxamide (VI-9, )
- Structural Similarities :
- Both compounds incorporate morpholine-derived side chains and cyclohexanecarboxamide groups.
- The imidazo[4,5-c]pyridine core in VI-9 shares a nitrogen-rich heterocyclic system with the triazatricyclo core of the target compound.
- Functional Differences: VI-9 lacks the fused tricyclic system but includes a methoxybenzyl group, which may influence target selectivity (e.g., kinase inhibition vs. DNA intercalation).
Spirocyclic Carboxamide Derivatives ()
Example Compounds :
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- 8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Comparisons: Scaffold Design: Spirocyclic systems in these compounds prioritize conformational restriction, similar to the triazatricyclo core of the target compound. Substituent Effects: The benzothiazole group in these derivatives may enhance fluorescence or intercalation properties, whereas the morpholine-ethyl group in the target compound likely optimizes solubility and pharmacokinetics.
Pharmacopeial Cephalosporins ()
Example Compounds :
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Relevance :
- While structurally distinct (beta-lactam antibiotics), these compounds share functional groups (e.g., thiadiazole, carboxamide) that influence bioavailability and bacterial target binding.
- The morpholine group in the target compound may mimic the solubility-enhancing effects of tetrazole or thiadiazole substituents in cephalosporins .
Comparative Data Table
Research Findings and Implications
- Structural Similarity vs.
- Synthetic Challenges : The spiro derivatives () and VI-9 () highlight the importance of optimizing reaction conditions (e.g., catalysts, solvents) for nitrogen-rich heterocycles, which may inform the target compound’s scale-up .
- Biological Activity : The benzothiazole group in spiro derivatives suggests possible applications in imaging or DNA targeting, whereas the target compound’s rigid core may favor protein-binding applications .
Preparation Methods
Precursor Preparation
Starting materials :
- 6-Imino-2-oxo-1,7,9-triazatricyclo intermediate : Synthesized via condensation of 2-aminopyridine derivatives with α,β-unsaturated ketones under acidic conditions.
- 7-Position functionalization : Introduction of a propargyl or allyl group at the 7-position enables subsequent alkylation with morpholine-ethyl precursors.
Reaction conditions :
Cyclization Mechanism
Cyclization proceeds through intramolecular nucleophilic attack, facilitated by the electron-deficient triazine ring. Computational studies suggest a six-membered transition state stabilizes the ring-closing step.
Installation of the Morpholin-4-Yl Ethyl Side Chain
The 7-position ethylmorpholine group is introduced via alkylation or transition-metal-catalyzed coupling.
Alkylation Strategy
Reagents :
- 2-(Morpholin-4-yl)ethyl bromide or tosylate .
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Procedure :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether bond formation:
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
- Alcohol precursor : 2-(Morpholin-4-yl)ethanol.
Carboxamide Formation at the 5-Position
The N-cyclohexylcarboxamide group is installed via coupling reactions.
Activation of the Carboxylic Acid
Steps :
- Chlorination : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride.
- Amidation : Cyclohexylamine (1.5 equiv) is added in the presence of a base (e.g., triethylamine).
Conditions :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 2.5–2.7 (m, morpholine CH₂), 3.6–3.8 (m, morpholine CH₂N).
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (C=N imino).
Challenges and Optimization Opportunities
Low Yields in Cyclization
Q & A
Basic: What are the standard synthetic routes for synthesizing tricyclic carboxamide derivatives like N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[...]tetradeca...carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as cyclocondensation of spirocyclic intermediates with morpholine-containing alkylating agents. Key steps include:
- Spirocyclization : Use of oxa-spiro precursors (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) to form the tricyclic core via nucleophilic addition reactions .
- Functionalization : Introduction of the morpholin-4-yl ethyl group via alkylation or nucleophilic substitution, optimized under inert conditions (e.g., N₂ atmosphere) .
- Characterization : Validate intermediates using elemental analysis, IR (to confirm carbonyl/imino groups), and UV-Vis spectroscopy (to assess conjugation) .
Advanced: How can reaction conditions be optimized to enhance yield in the synthesis of morpholine-functionalized tricyclic carboxamides?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while reducing side reactions like hydrolysis .
- Catalysis : Use Pd-mediated cross-coupling or phase-transfer catalysts to accelerate alkylation steps .
- AI-Driven Parameter Tuning : Employ machine learning models (e.g., COMSOL Multiphysics simulations) to predict optimal temperature, stoichiometry, and reaction time, reducing trial-and-error experimentation .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to map hydrogen/carbon environments, particularly for distinguishing imino (δ 6.5–8.5 ppm) and morpholine ethyl protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns of the tricyclic core .
- X-ray Crystallography : Resolve stereochemistry and confirm sp³ hybridization at bridgehead carbons (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns) for this compound?
Methodological Answer:
- Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of the cyclohexyl group) causing anomalous splitting .
- DFT Calculations : Compare experimental and computed chemical shifts (using Gaussian or ORCA) to identify misassigned peaks .
- Variable-Temperature Studies : Monitor signal coalescence at elevated temperatures to distinguish static vs. dynamic effects .
Basic: What methodologies are used to assess the bioactivity of such tricyclic carboxamides in preliminary studies?
Methodological Answer:
- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs .
- Enzyme Assays : Measure IC₅₀ values against purified enzymes (e.g., proteases) using fluorogenic substrates .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the morpholine ethyl group?
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with piperazine or thiomorpholine groups to assess electronic and steric effects .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- Metadynamics Simulations : Model ligand-target binding pathways to identify critical interactions (e.g., hydrogen bonding with morpholine oxygen) .
Basic: What experimental design principles ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Modular Synthesis : Isolate and characterize intermediates (e.g., spirocyclic precursors) to minimize batch variability .
- Theoretical Frameworks : Align reaction pathways with Baldwin’s rules for cyclization or Curtin-Hammett kinetics for selectivity .
- Replication Protocols : Document inert atmosphere requirements and catalyst activation steps to mitigate oxygen/moisture sensitivity .
Advanced: How can researchers integrate computational modeling with experimental data to refine synthetic pathways?
Methodological Answer:
- Hybrid QM/MM Methods : Combine quantum mechanics (for reaction energetics) and molecular mechanics (for steric effects) to model cyclization steps .
- Reaction Network Analysis : Use software like ChemAxon to map competing pathways and identify rate-limiting steps .
- Data Fusion : Correlate experimental yields with computed activation barriers to prioritize optimal routes .
Basic: What theoretical frameworks underpin the reactivity of the tricyclic core in this compound?
Methodological Answer:
- Hückel’s Rule : Assess aromaticity in the fused triaza rings, influencing stability and electrophilic substitution patterns .
- Frontier Molecular Orbital (FMO) Theory : Predict sites of nucleophilic/electrophilic attack based on HOMO/LUMO distributions .
- Steric Maps : Analyze strain in the bicyclo[8.4.0] system using Dreiding models or software (e.g., Avogadro) .
Advanced: How can predictive models be developed to anticipate synthetic challenges for novel analogs?
Methodological Answer:
- Retrosynthetic AI : Train neural networks (e.g., IBM RXN) on known tricyclic syntheses to propose viable routes for new derivatives .
- Topomer CoMFA : Generate 3D-QSAR models to predict steric/electronic compatibility of substituents .
- High-Throughput Experimentation (HTE) : Use robotic platforms to screen >100 reaction conditions in parallel, identifying robust protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
